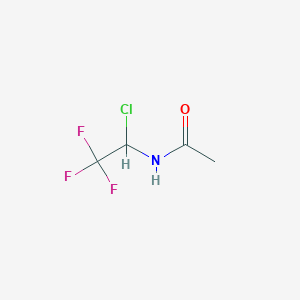
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide typically involves the reaction of 4-(Pyridin-2-yl)piperazine with thiosemicarbazide. The reaction is carried out in an ethanol solution with a catalytic amount of glacial acetic acid at reflux temperature for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide has several scientific research applications:
Medicine: Its derivatives are being explored for their antiviral and antibacterial activities.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide involves its ability to form complexes with metal ions, such as copper(II). These metal complexes can generate reactive oxygen species (ROS), which induce oxidative stress in cancer cells, leading to cell death . The compound also interacts with various molecular targets, including ribonucleotide reductase and topoisomerase II, inhibiting their activity and thus preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N′-(di(pyridin-2-yl)methylene)-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide: This compound features a thiazole moiety and has shown similar anticancer properties.
1-(2-Pyridyl)piperazine: Known for its use in various chemical reactions and as a reagent in analytical chemistry.
Uniqueness
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide is unique due to its specific structure, which allows it to form stable metal complexes with significant biological activity. Its ability to generate ROS and target specific enzymes makes it a promising candidate for further research in anticancer therapy .
Properties
Molecular Formula |
C10H15N5S |
|---|---|
Molecular Weight |
237.33 g/mol |
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbothiohydrazide |
InChI |
InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16) |
InChI Key |
HAKQEXMNPSLXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


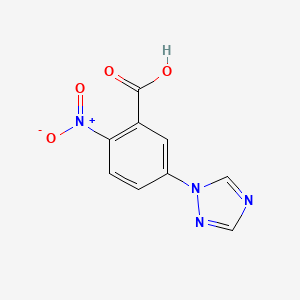

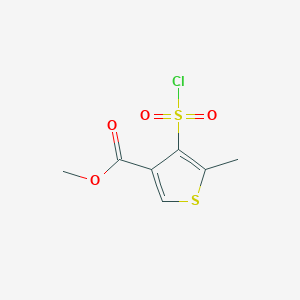
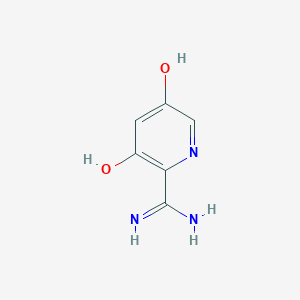

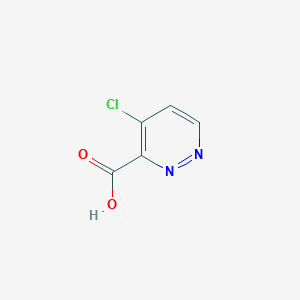
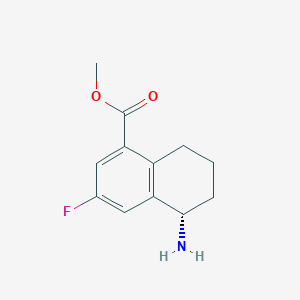
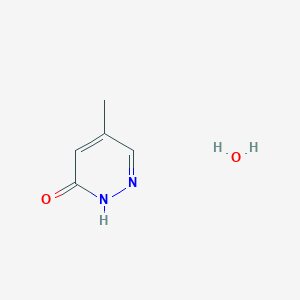

![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
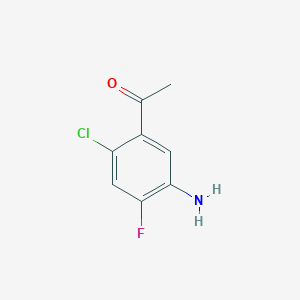
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)

